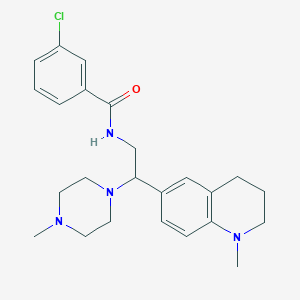

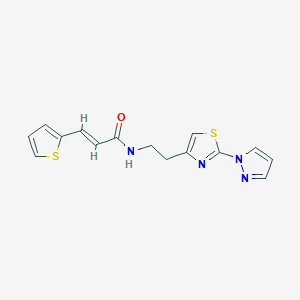

![molecular formula C7H10N2O3 B2643377 2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1822793-55-4](/img/structure/B2643377.png)

2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

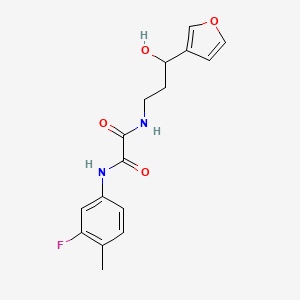

“2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” is a chemical compound with the CAS Number: 1822793-55-4 . It has a molecular weight of 170.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “2-(hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione” and its InChI Code is "1S/C7H10N2O3/c10-3-4-1-7(2-4)5(11)8-6(12)9-7/h4,10H,1-3H2,(H2,8,9,11,12)" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The molecular weight of the compound is 170.17 .Aplicaciones Científicas De Investigación

Materials Science and Corrosion Inhibition

Spirocyclopropane derivatives, including those related to 2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione, have been studied for their potential as green and environmentally friendly corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit effective corrosion inhibition properties, attributed to the adsorption of inhibitors on the metal surface through both physical and chemical processes. The adsorption is in line with the Langmuir isotherm model, with quantum mechanical calculations suggesting that π-electrons in the aromatic ring and lone-pair electrons in the methoxy group contribute to enhanced adsorption and effective corrosion inhibition (Chafiq et al., 2020).

Organic Synthesis

Research has also focused on the synthesis and properties of spiro compounds. One study described the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, showcasing synthetic methods that yield isomers of these compounds, indicating their potential for creating diverse organic molecules (Brabander & Wright, 1965).

Antimicrobial and Detoxification Applications

A new N-halamine precursor synthesized and bonded onto cotton fabrics demonstrated significant antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches from this research have been used to oxidize simulant chemical mustards to less toxic derivatives, highlighting the potential for using spiro compounds in antimicrobial and detoxification applications (Ren et al., 2009).

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-3-4-1-7(2-4)5(11)8-6(12)9-7/h4,10H,1-3H2,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQSVGVIRUPDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12C(=O)NC(=O)N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

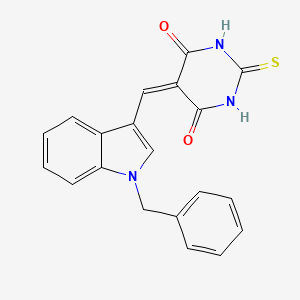

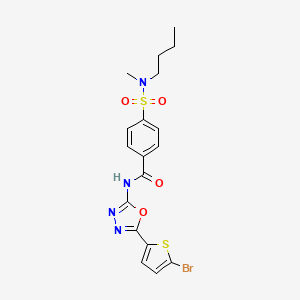

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)

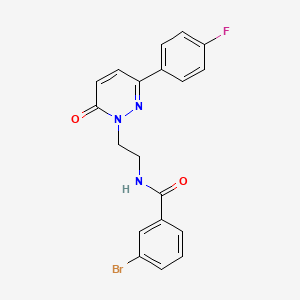

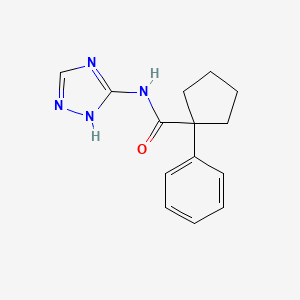

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2643304.png)

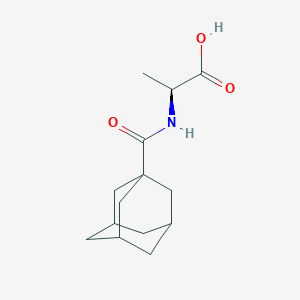

![2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2643307.png)

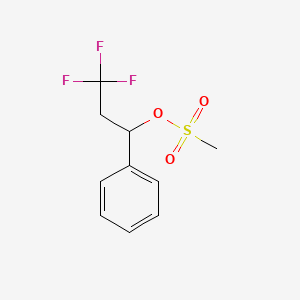

![4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2643309.png)